N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several structural components including a thiazole ring, an indole ring, and a benzamide group. Thiazoles are a type of heterocyclic compound that have been found in many biologically active compounds . They have been used in the development of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Molecular Structure Analysis
The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The indole ring is a fused ring system consisting of a benzene ring and a pyrrole ring. The benzamide group consists of a benzene ring attached to an amide group.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound you mentioned would depend on the other structural components in the molecule.Scientific Research Applications
Inhibitory Activity and Drug Design
The compound N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is of significant interest in medicinal chemistry due to its structural similarity to various thiazole derivatives that have been evaluated for biological activities. For instance, derivatives such as ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have shown potent inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for the treatment of type 2 diabetes and obesity. These compounds serve as rapid reversible inhibitors, highlighting the potential of thiazole-containing compounds in drug discovery and design (Navarrete-Vázquez et al., 2012).
Anticancer Activity
Another area of application for compounds with similar structures is in anticancer research. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and tested against various cancer cell lines. These studies have shown that certain derivatives exhibit moderate to excellent anticancer activity, underlining the importance of structural variations in the thiazole backbone for developing new anticancer agents (Ravinaik et al., 2021).
Corrosion Inhibition
The structural motif found in N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is also explored for its potential in corrosion inhibition. Benzothiazole derivatives have been studied for their effectiveness in protecting metals against corrosion, indicating the versatility of thiazole derivatives in applications beyond pharmaceuticals. These findings suggest a pathway for the development of novel corrosion inhibitors that could offer enhanced stability and efficiency (Hu et al., 2016).
Antiallergy Agents
Further research into thiazolyl derivatives has led to the discovery of compounds with significant antiallergy activity. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives have been found to be more potent than traditional antiallergy medications in rat models. This illustrates the potential of thiazole compounds in the development of new treatments for allergic reactions and related conditions (Hargrave et al., 1983).
Future Directions
properties
IUPAC Name |
N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c27-20(25-22-24-11-13-29-22)15-30-19-14-26(18-9-5-4-8-17(18)19)12-10-23-21(28)16-6-2-1-3-7-16/h1-9,11,13-14H,10,12,15H2,(H,23,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJZKYORYRAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.